Amyloid beta-protein(10-35)

Cardiovascular Pharmacology Alzheimer's Disease Comorbidities Receptor Signaling

Choose Aβ10-35 for amyloid research because it uniquely solves the heterogeneity of full-length Aβ. This fragment (residues 10-35) forms stable, parallel β-sheet fibrils with a 5.3±0.3 Å interstrand distance, the gold standard benchmark for high-resolution solid-state NMR. Unlike Aβ25-35 or full-length peptides, Aβ10-35 offers distinct aggregation kinetics and validated functional equivalence in α1-adrenergic receptor activation (29.40±0.98 bpm chronotropic effect). It is the definitive system for calibrating molecular dynamics simulations and screening aggregation inhibitors. Ensure experimental validity—procure the correct peptide for mechanistic studies.

Molecular Formula C135H205F3N34O39S
Molecular Weight 3017.3 g/mol
CAS No. 237753-66-1
Cat. No. B1518456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-protein(10-35)
CAS237753-66-1
Molecular FormulaC135H205F3N34O39S
Molecular Weight3017.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C133H204N34O37S.C2HF3O2/c1-18-72(13)109(129(199)143-62-101(173)148-89(50-67(3)4)120(190)155-88(133(203)204)46-49-205-17)167-132(202)110(73(14)19-2)166-112(182)74(15)146-100(172)61-141-114(184)83(34-26-28-47-134)152-124(194)95(57-99(138)171)159-127(197)97(64-168)149-102(174)63-142-128(198)106(69(7)8)163-126(196)96(58-105(179)180)160-117(187)86(41-44-103(175)176)150-111(181)75(16)147-119(189)91(53-76-30-22-20-23-31-76)157-121(191)92(54-77-32-24-21-25-33-77)161-130(200)108(71(11)12)165-125(195)90(51-68(5)6)156-115(185)84(35-27-29-48-135)153-116(186)85(40-43-98(137)170)154-122(192)93(55-79-59-139-65-144-79)158-123(193)94(56-80-60-140-66-145-80)162-131(201)107(70(9)10)164-118(188)87(42-45-104(177)178)151-113(183)82(136)52-78-36-38-81(169)39-37-78;3-2(4,5)1(6)7/h20-25,30-33,36-39,59-60,65-75,82-97,106-110,168-169H,18-19,26-29,34-35,40-58,61-64,134-136H2,1-17H3,(H2,137,170)(H2,138,171)(H,139,144)(H,140,145)(H,141,184)(H,142,198)(H,143,199)(H,146,172)(H,147,189)(H,148,173)(H,149,174)(H,150,181)(H,151,183)(H,152,194)(H,153,186)(H,154,192)(H,155,190)(H,156,185)(H,157,191)(H,158,193)(H,159,197)(H,160,187)(H,161,200)(H,162,201)(H,163,196)(H,164,188)(H,165,195)(H,166,182)(H,167,202)(H,175,176)(H,177,178)(H,179,180)(H,203,204);(H,6,7)/t72-,73-,74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-;/m0./s1
InChIKeyFOSBKIYPWLNTJV-BAGJTMSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid Beta-Protein (10-35) | 26-Residue Core Fragment for High-Resolution Structural Studies of Alzheimer's Aβ Fibrils [1]


Amyloid beta-protein(10-35), also referred to as Aβ10-35, is a 26-amino acid synthetic peptide comprising residues 10 through 35 of the full-length human amyloid-β (Aβ) protein. This fragment encompasses the hydrophobic core region essential for amyloid fibril self-assembly and is widely utilized as a truncated peptide model for the full-length Aβ proteins (1-40 and 1-42) in high-resolution structural investigations [1]. Solid-state NMR studies have unequivocally established that Aβ10-35 adopts a parallel, in-register β-sheet conformation within fibrils, a structural feature that is conserved in the fibrils formed by the full-length Aβ1-40 and Aβ1-42 peptides [2][3].

Why Aβ10-35 is Not Interchangeable with Other Aβ Fragments or Full-Length Peptides [1][2]


Despite belonging to the same protein family, Aβ10-35 exhibits distinct biophysical and functional properties that preclude its simple substitution with other Aβ fragments, such as Aβ25-35 or the full-length Aβ1-40/Aβ1-42, in experimental workflows. While Aβ10-35 and Aβ25-35 both activate α1-adrenergic receptors, they exhibit subtle but reproducible differences in their maximal chronotropic effects [1]. Structurally, Aβ10-35 provides a uniquely defined, homogeneous fibril system ideal for high-resolution solid-state NMR, a level of detail that is challenging to achieve with the more heterogeneous full-length peptides [2]. Furthermore, the absence of the N-terminal hydrophilic tail and C-terminal hydrophobic patch in Aβ10-35 significantly alters its aggregation kinetics and oligomer distribution, meaning that data generated with Aβ10-35 cannot be directly extrapolated to predict the behavior of Aβ1-40 or Aβ1-42 without careful cross-validation [2]. Therefore, selection of the specific Aβ fragment must be guided by the precise experimental question, as interchangeability can lead to erroneous conclusions regarding structure, toxicity, or inhibitor efficacy.

Quantitative Differentiation of Amyloid Beta-Protein (10-35) Against Key Comparators


Aβ10-35 Exhibits a Comparable but Distinct Chronotropic Response to Aβ25-35 in a Direct Head-to-Head Cardiovascular Assay [1]

In a direct comparative study assessing the functional impact of Aβ fragments on the cardiovascular system, both Aβ10-35 and Aβ25-35 were evaluated for their ability to induce a positive chronotropic effect in neonatal rat cardiomyocytes. The study demonstrated that Aβ10-35 (29.40±0.98 bpm) induced a slightly higher, though statistically comparable, positive chronotropic response compared to Aβ25-35 (28.75±1.15 bpm) [1]. Importantly, the response to both fragments was specifically and potently attenuated by α1-adrenergic receptor antagonists urapidil and prazosin, confirming a shared mechanism of action [1]. This direct quantitative comparison establishes Aβ10-35 as a functionally equivalent but distinct tool for studying Aβ-mediated cardiovascular effects, providing a baseline for screening compounds targeting this pathway.

Cardiovascular Pharmacology Alzheimer's Disease Comorbidities Receptor Signaling

Aβ10-35 Fibrils Exhibit a Well-Defined Parallel, In-Register β-Sheet Structure Characterized by Solid-State NMR [1]

The fibrillar structure of Aβ10-35 has been resolved at high resolution using solid-state NMR, providing definitive evidence of its parallel, in-register β-sheet organization [1]. Dipolar recoupling NMR methods yielded interstrand distances of 5.3 ± 0.3 Å (mean ± standard deviation) across the entire peptide sequence at pH 7.4, a distance uniquely consistent with a parallel β-strand arrangement [2]. In contrast, earlier low-resolution models of full-length Aβ fibrils were ambiguous, often incorrectly assuming an antiparallel conformation [1]. This precise structural definition makes Aβ10-35 an ideal and well-characterized model system for studying the fundamental principles of amyloid fibril architecture, offering a level of detail that is challenging to achieve with full-length peptides due to their conformational heterogeneity.

Structural Biology Amyloid Fibril Biophysics Solid-State NMR

Aβ10-35 is a Validated, Experimentally Tractable Truncated Model for High-Resolution Studies of Aβ Fibril Core Architecture [1]

Aβ10-35 is explicitly designed and validated as a truncated peptide model that recapitulates the essential structural features of the full-length Aβ1-40 and Aβ1-42 fibril core while circumventing the technical challenges associated with their use [1]. Full-length Aβ peptides (1-40 and 1-42) are known for their aggregation heterogeneity, which complicates high-resolution structural studies [2]. In contrast, Aβ10-35 forms exceptionally stable and homogeneous fibrils that are amenable to detailed solid-state NMR analysis, enabling the determination of precise interstrand distances and confirming the conserved parallel, in-register β-sheet motif that is also found in the full-length fibrils [1][3]. This tractability has made Aβ10-35 a cornerstone model for elucidating the fundamental physical chemistry of amyloid assembly.

Amyloid Model Systems Structural Biology Peptide Engineering

Aβ10-35 Monomer Dynamics Feature a Low-Probability Asp23-Lys28 Salt Bridge Critical for Early Aggregation Events [1]

Molecular dynamics simulations of the Aβ10-35 monomer in explicit water have characterized the formation and dynamics of the critical Asp23-Lys28 salt bridge, a structural motif that is conserved in the final amyloid fibril and is essential for proper fibril assembly [1]. The study revealed that the structural motif featuring a stable turn involving residues VGSN and a preformed D23-K28 contact is a minor component among the simulated structures, comprising only one of four distinct conformational basins separated by free energy barriers ranging from 0.3 to 2.7 kcal/mol [1]. This quantitative mapping of the monomer's free-energy landscape provides a baseline for understanding how sequence variations or mutations (e.g., the Dutch E22Q mutation) alter the population of aggregation-prone conformations and consequently influence fibril formation rates [2].

Molecular Dynamics Amyloid Oligomerization Protein Folding

Optimal Research and Industrial Application Scenarios for Amyloid Beta-Protein (10-35) Based on Differentiated Evidence


High-Resolution Structural Biology of Amyloid Fibril Cores

Aβ10-35 is the preferred model peptide for high-resolution structural studies, particularly solid-state NMR, where its ability to form exceptionally stable and homogeneous fibrils is paramount. The defined 5.3 ± 0.3 Å interstrand distance [1] serves as a critical benchmark for validating computational models of amyloid structure and for interpreting data from more heterogeneous systems. This makes it invaluable for academic and pharmaceutical laboratories investigating the fundamental biophysics of amyloid assembly.

Cardiovascular Pharmacology and α1-Adrenergic Receptor Studies

Given its direct, head-to-head validated functional equivalence with Aβ25-35 in activating α1-adrenergic receptors (29.40±0.98 bpm vs. 28.75±1.15 bpm chronotropic effect) [2], Aβ10-35 is a suitable tool for investigating the cardiovascular effects of Aβ peptides. This is particularly relevant for research exploring the link between Alzheimer's disease and hypertension, and for screening compounds that may modulate Aβ-mediated vascular dysfunction.

Calibration of Computational Models of Peptide Aggregation

The detailed characterization of Aβ10-35's monomer dynamics, including the free-energy barriers (0.3-2.7 kcal/mol) separating conformational basins and the low-probability formation of the critical D23-K28 salt bridge [3], provides a rich, quantitative dataset for calibrating and validating molecular dynamics force fields and coarse-grained models. Researchers developing or applying in silico methods for amyloid aggregation can use Aβ10-35 as a well-documented benchmark system.

Aggregation Inhibitor Screening and Mechanistic Studies

The structural tractability and well-defined fibril core of Aβ10-35 make it an excellent model system for screening potential aggregation inhibitors. Its reproducible aggregation kinetics, in contrast to the heterogeneity of full-length peptides [1], allows for more precise determination of inhibitor mechanisms and potency. Studies can leverage the known structural features of the Aβ10-35 fibril to design targeted inhibitors that disrupt the parallel, in-register β-sheet interface.

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